Charge Trap Layer Hysteresis Window: HHTP vs. HMTP in Organic Memory Transistors
In organic non-volatile memory transistors (ONVMTs), HHTP-based charge trap layers exhibit a large hysteresis window due to charge trapping, while its methoxy analog HMTP shows negligible memory effects, directly linking the hydroxyl functionality to device performance [1]. The HHTP layer traps a high density of charges, quantified as 4.21 × 10^12 cm^-2 [1].
| Evidence Dimension | Hysteresis window in double-sweep gate bias measurement |
|---|---|
| Target Compound Data | Approximately 20 V |
| Comparator Or Baseline | 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP): Negligible memory window |
| Quantified Difference | HHTP yields a substantial ~20 V memory window, while HMTP shows negligible effect |
| Conditions | Organic non-volatile memory transistor, 1-nm-thick charge trap layer, gate bias sweep between 40 V and -40 V |
Why This Matters
This demonstrates that the hydroxyl groups of HHTP are essential for creating effective charge trap layers in memory devices, making HHTP the required precursor for this application, unlike its methoxy analog HMTP.
- [1] Lee, S.-A., et al. (2015). Molecular-scale charge trap medium for organic non-volatile memory transistors. Organic Electronics, 27, 18-23. View Source
